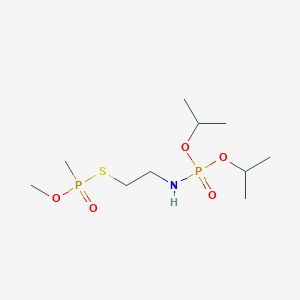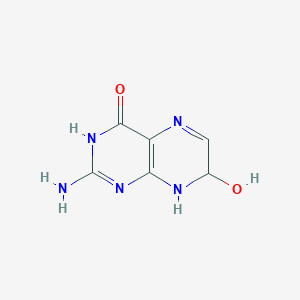
2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of guanidine derivatives with dihydroxyacetone or similar compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled temperature, and pH conditions to ensure the desired product is obtained efficiently.
化学反応の分析
Types of Reactions
2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, often involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to less oxidized forms using agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinonoid structures, while reduction could produce fully reduced pteridine derivatives.
科学的研究の応用
2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzymatic reactions and as a potential cofactor.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as a cofactor, modulating the activity of enzymes involved in metabolic pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
Pterin: A basic structure in the pteridine family.
Biopterin: A naturally occurring pteridine derivative involved in the synthesis of neurotransmitters.
Folic Acid: A vitamin that contains a pteridine ring and is essential for DNA synthesis and repair.
Uniqueness
2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other pteridines. Its hydroxyl and amino groups allow for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
83972-85-4 |
|---|---|
分子式 |
C6H7N5O2 |
分子量 |
181.15 g/mol |
IUPAC名 |
2-amino-7-hydroxy-7,8-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)8-1-2(12)9-4/h1-2,12H,(H4,7,9,10,11,13) |
InChIキー |
GQTYCMKNNXPNIB-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(NC1O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


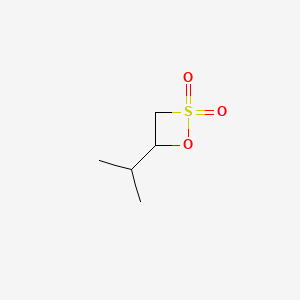
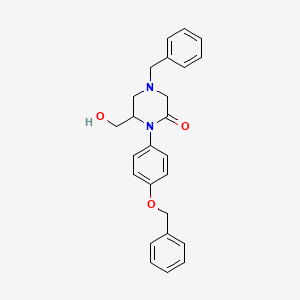
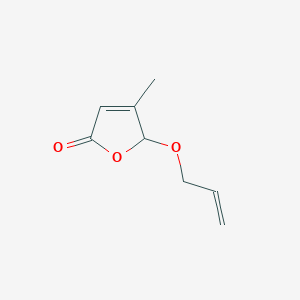
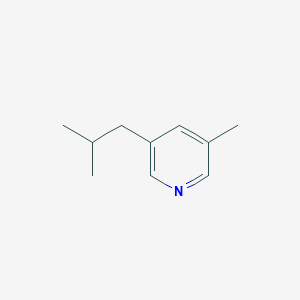

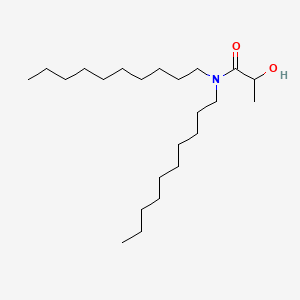
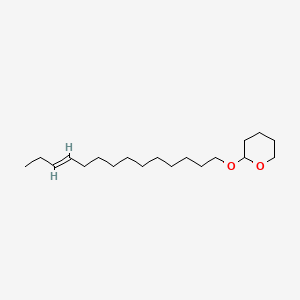


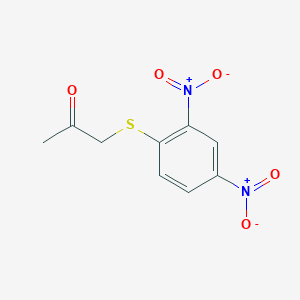
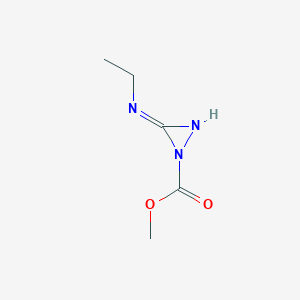
![N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide](/img/structure/B13806241.png)

